molecular formula C14H28N4O5S2 B486176 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane CAS No. 825608-19-3

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane

Cat. No.: B486176
CAS No.: 825608-19-3
M. Wt: 396.5g/mol
InChI Key: CWZJGNBEQYGOJE-UHFFFAOYSA-N
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Description

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane is a complex organic compound that features a unique structure combining morpholine, piperazine, and azepane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinylsulfonyl and piperazinylsulfonyl intermediates, which are then coupled with azepane under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Spiropyrans

Uniqueness

1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane is unique due to its combination of morpholine, piperazine, and azepane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O5S2/c19-24(20,15-5-3-1-2-4-6-15)16-7-9-17(10-8-16)25(21,22)18-11-13-23-14-12-18/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZJGNBEQYGOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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